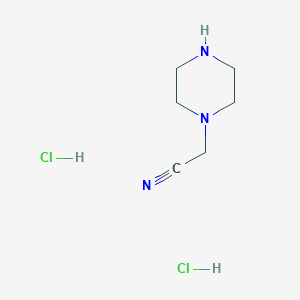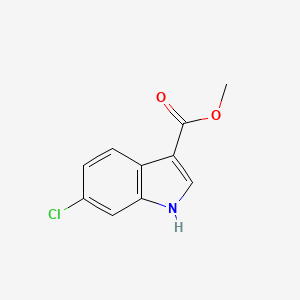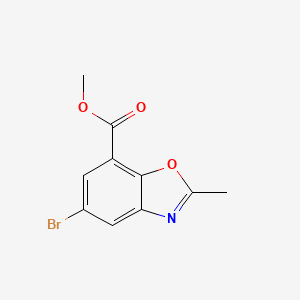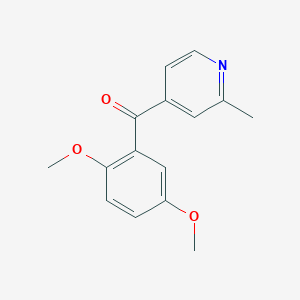
4-(2,5-Dimethoxybenzoyl)-2-methylpyridine
Descripción general
Descripción
4-(2,5-Dimethoxybenzoyl)-2-methylpyridine, also known as 4-DMBP, is a derivative of the pyridine family of compounds. It is a heterocyclic organic compound, meaning it contains both carbon and nitrogen atoms in its ring-like structure. 4-DMBP is an important compound for the synthesis of various other compounds, as well as for scientific research applications.
Aplicaciones Científicas De Investigación
Porphinato Carbonylruthenium(II) Adducts : A study by Faller (1979) explored the chemical shifts in various compounds including 4-methylpyridine when bound to carbonylruthenium mesoporphyrin-IX-dimethyl ester. This research is significant for understanding the magnetic properties and adduct geometry in porphyrin systems, which are critical in fields like biochemistry and materials science (Faller, 1979).
Photochemical Dimerization : Taylor and Kan (1963) investigated the ultraviolet irradiation of various compounds, including 2-aminopyridine, leading to the formation of dimers. This research contributes to understanding the photochemical properties of pyridine derivatives, which is important in the development of photoreactive materials (Taylor & Kan, 1963).
Antitumor Activity : Grivsky et al. (1980) synthesized a compound related to 4-(2,5-Dimethoxybenzoyl)-2-methylpyridine, demonstrating its potential as a potent inhibitor of mammalian dihydrofolate reductase and its significant activity against certain carcinomas in rats. This suggests its relevance in the development of new antitumor drugs (Grivsky et al., 1980).
Supramolecular Chemistry : Research by Hayvalı et al. (2003) on the condensation reactions involving 2-aminopyridine, a structurally similar compound, contributes to the development of new laterally functionalized crown ethers. These findings are significant in the field of supramolecular chemistry, particularly in the design of novel molecular receptors (Hayvalı et al., 2003).
Hydrogen Bonding in Liquid Crystals : Martinez-Felipe et al. (2016) studied the hydrogen bonding in mixtures containing bipyridines, which are structurally related to 4-(2,5-Dimethoxybenzoyl)-2-methylpyridine. Their research provides insights into the stabilization of layered structures in liquid crystals, which has applications in materials science and display technology (Martinez-Felipe et al., 2016).
Propiedades
IUPAC Name |
(2,5-dimethoxyphenyl)-(2-methylpyridin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-8-11(6-7-16-10)15(17)13-9-12(18-2)4-5-14(13)19-3/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLNTRSIHMVQOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)C2=C(C=CC(=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Dimethoxybenzoyl)-2-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B1421684.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(2,4-dichlorophenyl)ethan-1-one](/img/structure/B1421685.png)
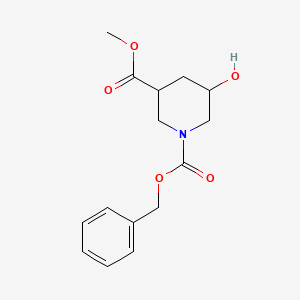
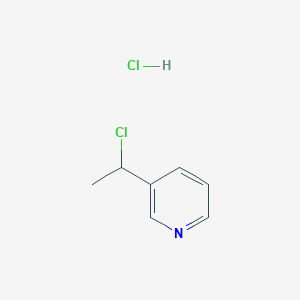
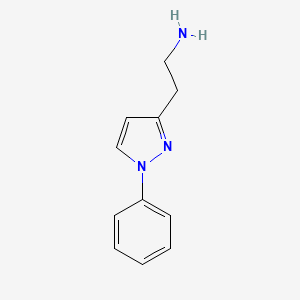

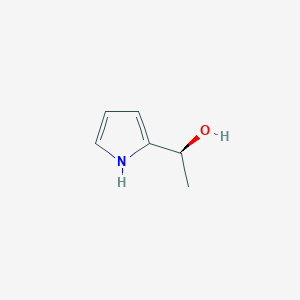
![6-ethoxy-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B1421698.png)
